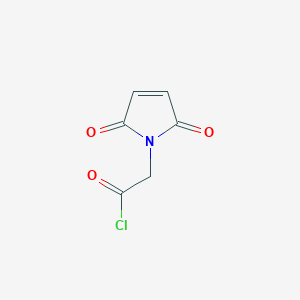
N,N-maleoyl-glycyl chloride
描述
N,N-Maleoyl-glycyl chloride is a chemical compound with the molecular formula C6H4ClNO3. It is known for its unique structure, which includes a maleimide group and a glycyl chloride moiety.
准备方法
Synthetic Routes and Reaction Conditions: N,N-Maleoyl-glycyl chloride can be synthesized through the reaction of maleic anhydride with glycine, followed by chlorination. The reaction typically involves the following steps:
Formation of N-Maleoyl-glycine: Maleic anhydride reacts with glycine in the presence of a suitable solvent to form N-maleoyl-glycine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .
化学反应分析
Types of Reactions: N,N-Maleoyl-glycyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Addition Reactions: The maleimide group can participate in Michael addition reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Addition Reactions: Michael addition reactions often use thiols (e.g., cysteine) or amines (e.g., lysine) under basic conditions.
Major Products:
Substitution Products: N-substituted derivatives of this compound.
Addition Products: Michael adducts formed by the addition of nucleophiles to the maleimide group.
科学研究应用
N,N-Maleoyl-glycyl chloride has several applications in scientific research:
Peptide Synthesis:
Bioconjugation: The maleimide group allows for the conjugation of peptides to other biomolecules, such as proteins or antibodies, through thiol-maleimide chemistry.
Drug Development: Its derivatives are explored for potential therapeutic applications, including the development of peptide-based drugs.
Material Science: It is used in the modification of surfaces and materials to introduce bioactive functionalities.
作用机制
The mechanism of action of N,N-maleoyl-glycyl chloride primarily involves its reactivity with nucleophiles. The maleimide group undergoes Michael addition reactions with thiols or amines, forming stable covalent bonds. This reactivity is exploited in bioconjugation and peptide modification applications . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
相似化合物的比较
N-Phthaloylglycyl Chloride: Similar in structure, with a phthalimide group instead of a maleimide group.
N-Maleoyl-beta-alanine: Contains a beta-alanine moiety instead of glycine.
Uniqueness: N,N-Maleoyl-glycyl chloride is unique due to its combination of a maleimide group and a glycyl chloride moiety, which provides distinct reactivity and versatility in chemical modifications. Its ability to undergo both substitution and addition reactions makes it a valuable tool in peptide synthesis and bioconjugation .
属性
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4(9)3-8-5(10)1-2-6(8)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBYJMUYIDMBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














